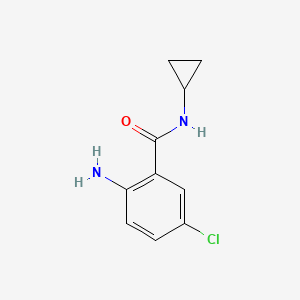

2-amino-5-chloro-N-cyclopropylbenzamide

Description

2-Amino-5-chloro-N-cyclopropylbenzamide (CAS 5004-87-5) is a benzamide derivative characterized by a chloro substituent at position 5, an amino group at position 2, and an N-cyclopropylamide moiety. Its molecular formula is C₁₀H₁₁ClN₂O, with a molar mass of 210.66 g/mol. The compound’s structure combines a planar aromatic ring with a strained cyclopropane ring, which may enhance its interaction with biological targets due to the cyclopropyl group’s unique electronic and steric properties .

Properties

IUPAC Name |

2-amino-5-chloro-N-cyclopropylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIJIUCAAYPGRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-chloro-N-cyclopropylbenzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclopropylamine under specific conditions. The nitro group is then reduced to an amino group using a suitable reducing agent such as iron powder in the presence of an acid . This method ensures the formation of the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-chloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The chloro group can be reduced to form the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or iron powder in acidic conditions are used.

Substitution: Nucleophiles like sodium hydroxide or sodium methoxide are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, amines, and substituted benzamides, depending on the type of reaction and reagents used .

Scientific Research Applications

2-amino-5-chloro-N-cyclopropylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in proteomics research to study protein interactions and functions.

Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Findings:

Substituent Effects on Bioactivity :

- The cyclopropyl group in the target compound may improve binding affinity in enzyme inhibition compared to bulkier analogs like N-cyclopentyl derivatives .

- Nitro groups (e.g., in 5-chloro-N-cyclopropyl-2-nitrobenzamide) increase oxidative stability but reduce aqueous solubility, limiting their utility in hydrophilic environments .

Solubility and Permeability: The cyclopropylmethyl variant (CAS 219689-55-1) exhibits higher solubility than the parent compound due to its extended alkyl chain but may suffer from faster metabolic degradation .

Fluoro-substituted analogs (e.g., 4-fluoro derivatives) may exhibit improved pharmacokinetics due to fluorine’s electronegativity and small atomic radius .

Biological Activity

2-Amino-5-chloro-N-cyclopropylbenzamide is a chemical compound with significant potential in biological research and therapeutic applications. Its unique structure, characterized by the presence of a cyclopropyl group and a chloro substituent, contributes to its biological activity. This article explores the compound's mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H11ClN2O

- IUPAC Name : this compound

- CAS Number : 5004-87-5

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. The compound can bind to molecular targets, altering their activity and influencing various biochemical pathways. This interaction is crucial for its potential therapeutic applications.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Antimalarial Activity : In a study assessing new antimalarial chemotypes, derivatives of this compound were evaluated against Plasmodium falciparum. The structure-activity relationship revealed that specific substitutions enhanced potency against the parasite, indicating its potential as an antimalarial agent .

- Proteomics Research : The compound serves as an important tool in proteomics, aiding in the study of protein interactions and functions .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications on the benzamide scaffold can significantly impact the biological activity of the compound. For instance, substituents at specific positions on the aromatic ring can enhance or diminish its efficacy against various biological targets.

| Substituent Position | Effect on Activity |

|---|---|

| 2-position | Methyl substitution improved activity (EC50 = 0.16 μM) |

| 3-position | Halogen substitution optimized asexual parasite activity |

| 4-position | Generally detrimental to activity |

Case Studies

- Antimalarial Screening : A high-throughput screening identified analogues based on the this compound scaffold that exhibited potent activity against P. falciparum. The analogues disrupted Na+ homeostasis and affected parasite pH, demonstrating a mechanism distinct from existing antimalarials .

- Cytotoxicity Assessment : The cytotoxicity of various analogues was evaluated using human HepG2 cell lines. The results indicated that certain modifications did not exhibit significant cytotoxicity at physiologically relevant concentrations (EC50 > 40 μM), suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.